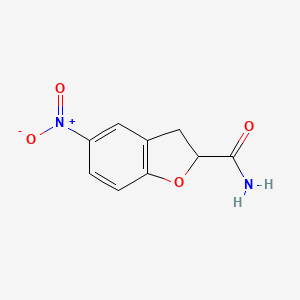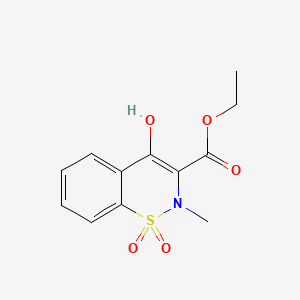
PAz-PC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAz-PC, also known as 1-O-hexadecanoyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine, is a major form of oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing a fragmented, oxidized short-chain fatty acid remnant at the sn-2 position . PAz-PC is one of the predominant oxLDL species and may be one of the important structural determinants of oxLDL .
Molecular Structure Analysis
PAz-PC has a molecular formula of C33H64NO10P . Its formal name is 1-O-hexadecanoyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine . The InChi code for PAz-PC is InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 .
Physical And Chemical Properties Analysis
PAz-PC has a molecular weight of 665.8 . It is soluble in DMF (1 mg/ml), DMSO (5 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 5 mg/ml) . The product is stored at -20°C and shipped at room temperature .
科学的研究の応用
Photovoltaic Application : Polyazomethines (PAZ) containing triphenylamine or phenylenevinylene moieties have been synthesized for use in bulk heterojunction (BHJ) polymeric solar cells. These cells, with configurations including PAZ:PCBM, have shown promising power conversion efficiencies, highlighting the role of both polymer and fullerene derivative structures in developing air-stable solar cells (Iwan et al., 2014).
Optical and Theoretical Study for Solar Cells : Studies involving 25Th-cardo polyazomethine (PAZ) and its junction with PCBM have explored their application in new-generation solar cells. Theoretical and experimental analyses, including optical absorption and photoluminescence, suggest potential for efficient charge transfer and solar energy conversion (Korona et al., 2015).
Electrochemical Properties for Rechargeable Lithium Batteries : Polyazulene (PAz), a type of electroconductive polycyclic hydrocarbon, has been studied for its suitability as a cathode material in rechargeable lithium batteries. Its electrochemical properties, including reversible redox processes and anion doping-undoping kinetics, indicate its potential as a high-performance battery material (Osaka et al., 1987).
Designing Polymers for Photovoltaic Applications : Research on polyazomethines (PAZs) with various chemical structures has been conducted to optimize them for photovoltaic applications. The study includes density-functional theory (DFT and TDDFT) calculations and experimental data on optical, electrochemical, and electrical transport properties, providing insights into how chemical structures influence photovoltaic efficiency (Wojtkiewicz et al., 2017).
Enhanced Power Conversion in Solar Cells : A study focused on a polyazomethine (PPV-PAZ-DMB) containing vinylene and aliphatic side chains for use in bulk heterojunction solar cells. The inclusion of 10-camphorsulfonic acid in the active layer led to significantly improved power conversion efficiency, highlighting the importance of the dopant in optimizing photovoltaic properties (Iwan et al., 2015).
作用機序
PAz-PC is a potent PPARγ receptor agonist which competes for the thiazoladinedione binding site . It is more potent than 15-deoxy-Δ12,14-prostaglandin J2, and equipotent with rosiglitazone as a ligand for this receptor . It confers CD36 scavenger receptor binding affinity to LDL and may be one of the important structural determinants of oxLDL .
Safety and Hazards
PAz-PC is not for human or veterinary use . It is a highly flammable liquid and vapor, and it causes serious eye irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, taking precautionary measures against static discharge, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQYDSARXURNG-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922533 |
Source


|
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117746-89-1 |
Source


|
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
